1-(2-Methylprop-2-enyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylprop-2-enyl)azetidin-2-one is a chemical compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methylprop-2-enyl)azetidin-2-one can be synthesized through various methods. One common approach involves the Staudinger ketene-imine cycloaddition reaction, where ketenes react with imines to form the azetidinone ring. This reaction typically requires acid chlorides and tertiary amines as reagents and can be carried out under thermal or photochemical conditions . Another method involves the use of propylphosphonic anhydride (T3P®) as an acid activator, which allows for the synthesis of azetidinones under mild and clean conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Staudinger reactions or other cycloaddition reactions optimized for high yield and purity. The use of microwave irradiation has also been explored as a greener and more efficient method for synthesizing azetidinones .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylprop-2-enyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the azetidinone ring.
Substitution: Substitution reactions, particularly at the 4-position, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as chloroacetyl chloride and triethylamine are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(2-Methylprop-2-enyl)azetidin-2-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been identified as a dual inhibitor of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8), which further contributes to its antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylprop-2-enyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: Similar in structure but with different substituents, leading to variations in biological activity.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties and structural similarity.
Spiro-azetidin-2-one derivatives: These compounds exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C7H11NO |
---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-(2-methylprop-2-enyl)azetidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-6(2)5-8-4-3-7(8)9/h1,3-5H2,2H3 |
InChI-Schlüssel |
AURMKPBOWSOQPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN1CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.